

Unraveling the Structure-Activity Relationship of Parishin Analogues: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Parishin and its analogues, a class of polyphenolic glucosides, have garnered significant attention for their diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key **Parishin** analogues, supported by available experimental data. We delve into their biological activities, the signaling pathways they modulate, and the experimental methodologies used to evaluate their effects.

Comparative Biological Activity of Parishin Analogues

While a comprehensive quantitative structure-activity relationship (SAR) study across a wide range of **Parishin** analogues is not yet available in the public domain, existing research provides valuable insights into the comparative bioactivity of key compounds. The following table summarizes the known biological activities of Gastrodin, **Parishin** (**Parishin** A), **Parishin** C, and Maclura**parishin** C.



Compound	Structure	Biological Activity	Quantitative Data (Dosage/Conc entration)	Key Structural Features
Gastrodin	4-(β-D- glucopyranosylox y)benzyl alcohol	Modest improvement of cognitive deficits. [1][2]	No significant effect at 150 mg/kg in Morris water maze.[1][2] Modest reversal of LTP suppression at 100 mg/kg.[1][2]	Single 4-(β-D- glucopyranosylox y)benzyl alcohol unit.
Parishin (Parishin A)	Tris[4-(β-D-glucopyranosyloxy)benzyl] citrate	Improved spatial learning and memory.[1] Protects against sepsis-induced intestinal injury. [3]	Effective at 150 mg/kg in Morris water maze.[1] Reverses LTP suppression at 10, 30, and 100 mg/kg.[1]	Triester of citric acid with three gastrodin units.
Parishin C	1,3-bis(4-(β-D- glucopyranosylox y)benzyl) citrate	Potent improvement of spatial learning and memory.[1]	Effective at 15 and 50 mg/kg in Morris water maze.[1][2] Reverses LTP suppression at 5, 10, and 20 mg/kg.[1][2]	Diester of citric acid with two gastrodin units.
Macluraparishin C	1,3-bis(4-(β-D-glucopyranosylox y)benzyl)-3- hydroxy-3- methylpentane- 1,5-dioate	Potent neuroprotection against oxidative stress.[4][5]	Not specified in terms of IC50, but demonstrated significant neuroprotective effects in vitro and in vivo.[4][5]	Diester of a modified citric acid (3-hydroxy-3-methylpentanedi oic acid) with two gastrodin units.



Key Observations on Structure-Activity Relationship:

From the available data, a preliminary SAR can be deduced:

- Esterification of Gastrodin: The esterification of the primary alcohol of gastrodin with citric
 acid or its derivatives is crucial for enhanced neuroprotective activity. Parishin and Parishin
 C, which are esters of gastrodin, show significantly higher potency in improving learning and
 memory compared to gastrodin alone.[1][2]
- Number of Gastrodin Units: **Parishin** C, a diester, is more potent than **Parishin** (a triester) in scopolamine-induced memory impairment models, suggesting that two gastrodin moieties might be optimal for this specific activity.[1][2] This indicates that the overall size and conformation of the molecule play a critical role in its interaction with biological targets.
- Modification of the Citric Acid Backbone: The structure of Macluraparishin C, with its 3-hydroxy-3-methylpentanedioate core, suggests that modifications to the central acid moiety can lead to potent analogues with specific activities like neuroprotection against oxidative stress.[6]

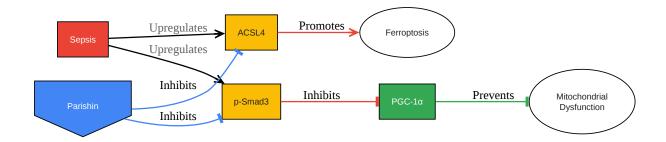
Signaling Pathways Modulated by Parishin Analogues

Parishin and its analogues exert their biological effects by modulating specific intracellular signaling pathways.

Parishin and the ACSL4/p-Smad3/PGC-1α Pathway

In the context of sepsis-induced intestinal injury, **Parishin** has been shown to modulate the ACSL4/p-Smad3/PGC- 1α pathway.[3] Sepsis leads to the upregulation of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and phosphorylated Smad3 (p-Smad3), which in turn suppresses Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- 1α). This cascade impairs mitochondrial function and promotes ferroptosis. **Parishin** treatment downregulates ACSL4 and p-Smad3, thereby restoring PGC- 1α levels and protecting intestinal cells.[3]





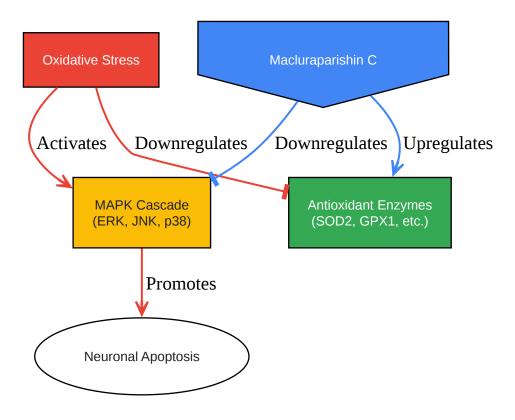
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Parishin's protective mechanism in sepsis.

Macluraparishin C and the Antioxidant/MAPK Signaling Pathway

Maclura**parishin** C demonstrates neuroprotective effects against oxidative stress by activating antioxidant pathways and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4] Oxidative stress can lead to the activation of MAPK pathways (including ERK, JNK, and p38), which can contribute to neuronal apoptosis. Maclura**parishin** C upregulates antioxidant enzymes and downregulates the expression of MAPK cascade proteins, thereby protecting neurons from oxidative damage.[4]





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Neuroprotective mechanism of Macluraparishin C.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of **Parishin** analogues.

In Vivo Model of Sepsis-Induced Intestinal Injury (for Parishin)

- Animal Model: A murine model of sepsis is induced by cecal ligation and puncture (CLP).
- Treatment: Parishin is administered to the treatment group, typically via intraperitoneal injection, at a specified dosage.
- Assessment of Intestinal Injury:
 - Histological Analysis: Intestinal tissue samples are collected, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess morphological



changes and tissue damage.

- Permeability Assay: Intestinal permeability is assessed by oral administration of fluorescein isothiocyanate (FITC)-dextran, followed by measurement of its concentration in the serum.
- Western Blot Analysis: Protein expression levels of key molecules in the ACSL4/p-Smad3/PGC-1α pathway (ACSL4, p-Smad3, PGC-1α) are determined in intestinal tissue lysates.[3]
- Measurement of Ferroptosis Markers: Levels of lipid peroxidation, malondialdehyde (MDA),
 and iron (Fe2+) are quantified in intestinal tissues.[3]

In Vivo Model of Transient Global Cerebral Ischemia (for Macluraparishin C)

- Animal Model: Transient global cerebral ischemia is induced in gerbils by bilateral common carotid artery occlusion (BCCAo) for a specific duration (e.g., 5 minutes).
- Treatment: Macluraparishin C is administered intraperitoneally prior to the ischemic insult.[7]
- Neurological and Histological Assessment:
 - Behavioral Tests: Neurological deficits are scored at various time points post-ischemia.
 - Histopathology: Brains are harvested, sectioned, and stained with Cresyl Violet to assess neuronal survival in the hippocampal CA1 region.[7]
- Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP) to evaluate neuroinflammation.[4]
- Western Blot Analysis: Protein levels of MAPK pathway components (ERK, JNK, p38) and antioxidant enzymes are measured in hippocampal tissue lysates.[4]

In Vitro Oxidative Stress Model (for Macluraparishin C)

• Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.



- Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) to induce oxidative damage.[5]
- Treatment: Cells are pre-treated with various concentrations of Macluraparishin C before H₂O₂ exposure.
- Cell Viability Assays:
 - MTT Assay: To assess cell viability and the protective effect of the compound.
 - Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity by quantifying LDH release into the culture medium.[5]
- Western Blot Analysis: Cellular lysates are analyzed for the expression of proteins involved in the antioxidant and MAPK signaling pathways.[5]

Conclusion

The study of **Parishin** analogues is a promising area of research for the development of novel therapeutics, particularly for neurodegenerative diseases and inflammatory conditions. The available data, though not yet fully comprehensive in terms of a large series of analogues, clearly indicates that modifications to the core structure of gastrodin and the linking acid moiety have a profound impact on biological activity. Future research should focus on the synthesis and systematic evaluation of a broader range of **Parishin** analogues to establish a more detailed and quantitative structure-activity relationship. This will be instrumental in guiding the rational design of next-generation therapeutic agents with enhanced potency and selectivity.

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